3-(4-Bromo-2-nitrophenoxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-2-9(8(3-6)12(13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQIBUVKUNXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292780 | |
| Record name | 3-(4-Bromo-2-nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-84-8 | |
| Record name | 3-(4-Bromo-2-nitrophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-2-nitrophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 3-(4-Bromo-2-nitrophenoxy)azetidine would display distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the azetidine (B1206935) ring and the substituted aromatic ring.
Azetidine Ring Protons: The azetidine ring contains a methine proton (CH) at the C3 position and two methylene (B1212753) protons (CH₂) at the C2 and C4 positions. The C3 proton, being attached to a carbon bearing the electron-withdrawing phenoxy group, would appear as a downfield multiplet. The adjacent methylene protons would likely appear as complex multiplets due to coupling with the C3 proton and with each other. The proton on the nitrogen (NH) would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Aromatic Protons: The 4-bromo-2-nitrophenyl group has three protons on the aromatic ring. The nitro group (NO₂) and the ether oxygen are strongly electron-withdrawing, influencing the chemical shifts of these protons. The proton ortho to the nitro group is expected to be the most deshielded and appear furthest downfield. The coupling patterns (doublets and doublet of doublets) and their specific coupling constants (J-values) would confirm the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to NO₂) | ~8.1 - 8.3 | d | ~2-3 |
| Aromatic H (para to NO₂) | ~7.7 - 7.9 | dd | ~9 and ~2-3 |
| Aromatic H (meta to NO₂) | ~7.2 - 7.4 | d | ~9 |
| Azetidine CH-O | ~5.0 - 5.3 | m | - |
| Azetidine CH₂-N | ~4.0 - 4.4 | m | - |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, each of the nine carbon atoms is expected to produce a unique signal.
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the ether oxygen (C-O) and the carbon bearing the nitro group (C-NO₂) would be significantly downfield. The carbon attached to the bromine atom (C-Br) would also have a characteristic chemical shift.
Azetidine Carbons: The three carbons of the azetidine ring would appear in the aliphatic region of the spectrum. The C3 carbon, bonded to the electronegative oxygen atom, would be the most downfield of the three (likely δ 60-70 ppm). The C2 and C4 carbons adjacent to the nitrogen atom would appear at a higher field (likely δ 45-55 ppm). rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~150 - 155 |
| Aromatic C-NO₂ | ~140 - 145 |
| Aromatic C-H | ~115 - 130 |
| Aromatic C-Br | ~110 - 120 |
| Azetidine C3-O | ~60 - 70 |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to confirm the connectivity between the protons on the azetidine ring and to trace the coupling network among the three protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the definitive assignment of which proton is bonded to which carbon, for instance, linking the downfield methine proton signal to the C3 carbon signal of the azetidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu The HMBC spectrum is particularly vital for connecting the different fragments of the molecule. A key correlation would be observed between the azetidine C3 proton and the aromatic carbon atom bonded to the ether oxygen (C1'), confirming the presence of the phenoxy-azetidine linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound (C₉H₉BrN₂O₃), HRMS would confirm this composition. A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z for C₉H₉⁷⁹BrN₂O₃ | Calculated m/z for C₉H₉⁸¹BrN₂O₃ |
|---|---|---|
| [M+H]⁺ | 272.9875 | 274.9854 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czlibretexts.org
The IR spectrum of this compound would show several characteristic absorption bands:
Aromatic Nitro Group (Ar-NO₂): This group is identified by two strong and distinct stretching bands: an asymmetric stretch typically found around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. chegg.com
Aromatic Ring (C=C): Stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear in the region of 1400-1600 cm⁻¹.
Ether (C-O-C): The aryl-alkyl ether linkage would produce a strong C-O stretching band, likely in the 1200-1275 cm⁻¹ region for the Ar-O stretch and near 1000-1100 cm⁻¹ for the alkyl C-O stretch.
Azetidine N-H: The stretching vibration of the N-H bond in the secondary amine of the azetidine ring would appear as a moderate peak in the 3300-3500 cm⁻¹ region.
C-H Bonds: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring appear just below 3000 cm⁻¹. vscht.cz
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Azetidine) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Ar-NO₂ | Asymmetric Stretch | 1515 - 1560 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium |
| Ar-NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |
| Aryl C-O | Stretch | 1200 - 1275 | Strong |
| C-N (Azetidine) | Stretch | 1180 - 1250 | Medium |
| Alkyl C-O | Stretch | 1000 - 1100 | Strong |
Advanced Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as medicinal chemistry and materials science. For a chiral compound like this compound, which possesses a stereogenic center at the C3 position of the azetidine ring, advanced chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable tools for unambiguously assigning its absolute configuration. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles and methodologies for its analysis are well-established. hebmu.edu.cnnih.govpsu.edu
The core principle of these techniques lies in the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cnnih.gov This differential absorption, or dichroism, provides a unique spectral fingerprint that is directly related to the three-dimensional arrangement of atoms around the stereocenter(s). psu.edu
Theoretical Framework and Application
For a molecule such as this compound, the process of assigning the absolute configuration via chiroptical spectroscopy involves a synergistic approach combining experimental measurements with quantum mechanical calculations. hebmu.edu.cnnih.govresearchgate.net The general workflow is as follows:
Conformational Analysis: The first step involves a thorough computational search for all possible stable conformations of the molecule. nih.govfrontiersin.org This is crucial as the experimentally observed ECD or VCD spectrum is a population-weighted average of the spectra of all individual conformers present in solution. nih.govresearchgate.net
Quantum Mechanical Calculations: For each low-energy conformer, the ECD and VCD spectra are calculated using methods like Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net These calculations predict the theoretical chiroptical spectra for a specific absolute configuration (e.g., (R) or (S)).
Experimental Measurement: The experimental ECD and VCD spectra of the synthesized chiral sample are recorded. The presence of chromophores in this compound, such as the bromo-nitrophenyl group, is essential for measurable ECD signals, also known as Cotton effects. nih.gov VCD, on the other hand, measures vibrational transitions in the infrared region and is particularly useful for molecules lacking strong UV chromophores. hebmu.edu.cnnih.gov
Spectral Comparison: The experimentally obtained spectrum is then compared to the computationally predicted spectra for both possible enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net
The reliability of this method has been demonstrated for a wide array of complex molecules, including natural products and synthetic compounds. researchgate.netrsc.orgresearchgate.net
Illustrative Data for Absolute Configuration Assignment
While specific experimental values for this compound are not available, the table below provides a hypothetical representation of the type of data that would be generated in an ECD study aimed at determining its absolute configuration. The table illustrates the comparison between experimental Cotton effects and the theoretically calculated electronic transitions for the (S)-enantiomer.
| Experimental Cotton Effect (nm) | Calculated Electronic Transition (nm) for (S)-enantiomer | Associated Molecular Orbital Transition |
|---|---|---|
| +285 | 288 | n → π |
| -250 | 252 | π → π |
| +220 | 225 | π → π* |
In this illustrative example, a positive Cotton effect observed experimentally at 285 nm aligns with the calculated transition for the (S)-enantiomer, providing evidence for this absolute configuration. The combination of multiple matching Cotton effects would lend high confidence to the assignment.
The application of advanced chiroptical methods like ECD and VCD, underpinned by robust computational analysis, represents the gold standard for determining the absolute stereochemistry of chiral molecules like this compound. hebmu.edu.cnnih.govresearchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. For 3-(4-Bromo-2-nitrophenoxy)azetidine, these calculations can predict its behavior and characteristics, guiding further experimental work.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic landscape of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its electron-donating and accepting capabilities. In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromo-2-nitrophenoxy moiety, particularly the oxygen and bromine atoms, as well as the aromatic ring. Conversely, the LUMO is anticipated to be centered on the nitro group and the aromatic ring, a common feature in nitroaromatic compounds which are known for their electron-accepting nature.
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity. For nitroaromatic compounds, this gap is typically in a range that indicates moderate stability with potential for reactivity under specific conditions.
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution across the molecule. For this compound, the MESP would be expected to show a significant negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the phenoxy linkage, highlighting these as sites susceptible to electrophilic attack. The hydrogen atoms of the azetidine (B1206935) ring would exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic interaction. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Energy Gap | Moderate | Indicates a balance of kinetic stability and chemical reactivity. |
| HOMO Localization | Primarily on the 4-bromo-2-nitrophenoxy group | Suggests this region is the primary site of electron donation. |
| LUMO Localization | Primarily on the nitro group and aromatic ring | Indicates this region is the primary site of electron acceptance. |
| MESP Negative Region | Oxygen atoms of the nitro and phenoxy groups | Highlights sites for potential electrophilic attack and hydrogen bond acceptance. |
| MESP Positive Region | Hydrogen atoms of the azetidine ring | Highlights sites for potential nucleophilic attack and hydrogen bond donation. |
This table is illustrative and based on general characteristics of similar nitroaromatic and azetidine-containing compounds.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the azetidine ring and the rotation around the C-O-C ether linkage. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.
The azetidine ring itself can exist in either a puckered or a nearly planar conformation. Studies on substituted azetidines suggest that the presence of substituents influences the ring's pucker and the preferred orientation of the substituents (axial vs. equatorial). For this compound, it is likely that the bulky phenoxy group prefers an equatorial position to minimize steric hindrance.
The energy landscape, which maps the potential energy as a function of the molecule's geometric parameters, would reveal the relative stabilities of different conformers. The global minimum on this landscape corresponds to the most stable conformation, which is the most populated at thermal equilibrium. The heights of the energy barriers between different minima determine the rate of conformational interconversion.
Calculation of Thermochemical Parameters
Thermochemical parameters such as the heat of formation and bond dissociation energies (BDEs) are crucial for understanding the stability and potential decomposition pathways of a molecule. These parameters can be estimated with reasonable accuracy using computational methods.
The heat of formation (ΔHf) provides a measure of the molecule's thermodynamic stability relative to its constituent elements. For nitroaromatic compounds, this value is often positive, indicating that they are energetically unstable relative to their elements, a characteristic of many energetic materials.
Bond dissociation energies quantify the energy required to break a specific bond homolytically. In this compound, the C-NO2 bond is expected to be one of the weakest bonds, a common feature in nitroaromatic compounds that often dictates their thermal decomposition behavior. The bonds within the strained azetidine ring and the C-Br bond are also of significant interest for stability assessment.
Table 2: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound
| Bond | Estimated BDE (kJ/mol) | Implication for Stability |
| C-NO2 | 220-250 | Likely the initial site of thermal decomposition. |
| C-Br | 280-310 | Relatively strong, but can be a site of reactivity. |
| C-O (ether) | 330-360 | A relatively stable linkage. |
| C-N (azetidine) | 300-340 | Reflects the strain and stability of the four-membered ring. |
Note: These values are estimations based on typical bond energies in similar chemical environments and are not specific to this molecule.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.
Dynamic Behavior and Conformational Flexibility
MD simulations of this compound in a simulated solvent environment can reveal how the molecule moves, flexes, and interacts with its surroundings. These simulations would track the trajectories of all atoms over time, providing a detailed view of the molecule's conformational flexibility. The simulations would likely show the puckering motion of the azetidine ring and the rotation around the ether linkage, confirming the conformational possibilities suggested by static calculations. The flexibility of the molecule is an important factor in its ability to bind to biological targets, as it allows the molecule to adopt a conformation that complements the binding site.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, a key reaction of interest is its synthesis, which likely proceeds via a nucleophilic aromatic substitution (SNA_r) reaction.
In this proposed mechanism, the nitrogen atom of azetidin-3-ol (B1332694) acts as a nucleophile, attacking the carbon atom of 1-bromo-4-fluoro-2-nitrobenzene (B1271562) that bears the fluorine atom (a good leaving group). The presence of the electron-withdrawing nitro group in the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. google.comcuvillier.de The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the final product.
Computational studies can model the energy profile of this reaction pathway, identifying the transition states and intermediates, and calculating the activation energies. This would provide a quantitative understanding of the reaction's feasibility and kinetics. The strong electron-withdrawing nature of the nitro group is essential for facilitating this type of substitution, which is generally difficult on unactivated aromatic rings. google.comcuvillier.de
Ligand-Target Interaction Modeling
The potential biological activity of a molecule can be explored through computational modeling, specifically by studying its interaction with biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. rjptonline.orgrjptonline.orgresearchgate.net For this compound, this could involve docking the molecule into the active site of various enzymes or receptors to predict its potential as an inhibitor or ligand. rjptonline.orgrjptonline.orgresearchgate.net The docking process generates a "binding score," which is an estimate of the binding affinity. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. bohrium.comnih.govnih.gov MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust their conformations to accommodate each other. nih.gov This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the binding. nih.gov For azetidine-based compounds, which have been investigated as transition state analogue inhibitors of enzymes like N-ribosyl hydrolases, such simulations are critical in understanding their mechanism of action. nih.gov While no specific docking studies on this compound have been reported, the general principles derived from studies on other azetidine derivatives would be applicable. rjptonline.orgresearchgate.netjmpas.comvistas.ac.in
| Computational Technique | Purpose | Information Gained |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Binding affinity (score), preferred binding pose, key interacting residues. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the protein-ligand complex, detailed analysis of intermolecular interactions, conformational changes. |
Biological Activity and Mechanism of Action Studies
In vitro Biological Activity Screening
The biological potential of 3-(4-bromo-2-nitrophenoxy)azetidine and related compounds has been explored through a variety of in vitro screening assays. These studies aim to identify and characterize the compound's effects at a cellular and molecular level.
Antimicrobial (Antibacterial, Antifungal, Antitubercular) Activity in Cellular Assays
Derivatives of azetidine (B1206935) have demonstrated notable antimicrobial properties. For instance, certain azetidin-2-ones have shown moderate to significant antibacterial activity against Escherichia coli. nih.gov In the realm of antifungal activity, some azetidin-2-one (B1220530) derivatives have been effective against Aspergillus niger and Colletotrichum capsici, with some compounds showing activity comparable to the standard drug fluconazole. nih.gov The conversion of Schiff bases into azetidinones has been observed to enhance antifungal activity against Colletotrichum capsici. nih.gov
Specifically, L-azetidine-2-carboxylic acid, isolated from Disporopsis aspera rhizomes, has demonstrated curative and eradicative activity against Podosphaera xanthii, the fungus responsible for cucurbits powdery mildew. nih.gov Microscopic observations revealed that this compound inhibits mycelial growth and disrupts the life cycle of the powdery mildew. nih.gov
Furthermore, the azetidine scaffold is being explored for its potential against Mycobacterium tuberculosis. A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM. nih.gov These compounds appear to work by interfering with the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.gov Similarly, novel spirocyclic azetidines equipped with a nitrofuran-warhead have exhibited excellent activity against M. tuberculosis, with some compounds showing lower MICs than the standard drug isoniazid. semanticscholar.orgnih.govmdpi.com
| Compound Type | Organism | Activity | Reference |
|---|---|---|---|
| Azetidin-2-ones | Escherichia coli | Moderate to significant antibacterial activity | nih.gov |
| Azetidin-2-ones | Aspergillus niger | Moderate to significant antifungal activity | nih.gov |
| Azetidin-2-ones | Colletotrichum capsici | Significant antifungal activity, comparable to fluconazole | nih.gov |
| L-azetidine-2-carboxylic acid | Podosphaera xanthii | Curative and eradicative antifungal activity | nih.gov |
| Azetidine derivatives (BGAz) | Mycobacterium tuberculosis (drug-sensitive and MDR) | Potent bactericidal activity (MIC₉₉ < 10 μM) | nih.gov |
| Spirocyclic azetidines | Mycobacterium tuberculosis | Excellent antitubercular activity, some exceeding isoniazid | semanticscholar.orgnih.govmdpi.com |
Antiviral Activity in Cellular Assays
The antiviral potential of azetidine derivatives has also been investigated. A novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated for their activity against a broad range of DNA and RNA viruses. nih.gov Among these, the stereoisomers of 3-methyl-4-fluorophenyl derivatives of azetidinone, specifically trans-11f and cis-11f, showed modest antiviral activity. nih.gov
The trans-isomer, trans-11f, was found to inhibit the replication of human coronavirus (229E) with an EC₅₀ of 45 µM, which was more potent than the reference drug ribavirin (B1680618) (EC₅₀ = 112 µM). nih.gov This compound also showed activity against the cytomegalovirus AD-169 strain with an EC₅₀ of 54.69 µM. nih.gov The stereochemistry of the azetidinone ring was found to be important for the activity and selectivity of these compounds. nih.gov
Anticancer Activity in Cell Lines (e.g., Cytotoxicity, Antiproliferative Effects)
The anticancer properties of compounds containing the 4-bromo-2-nitrophenoxy moiety have been noted. A synthesized 5-fluorouracil (B62378) derivative sharing this moiety with this compound has demonstrated promising antitumor activity against A549 cancer cells in vitro, with lower toxicity to normal cells. evitachem.com This suggests that the 4-bromo-2-nitrophenoxy group could be a valuable pharmacophore for the development of new anticancer agents.
Furthermore, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules, were synthesized and screened for anticancer activity. nih.gov One compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h), showed significant antimitotic activity with mean GI₅₀/TGI values of 1.57/13.3 μM across a panel of cancer cell lines. nih.gov This compound was particularly sensitive against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines. nih.gov
| Compound | Cell Line | Activity | GI₅₀/TGI (µM) | Reference |
|---|---|---|---|---|
| N-1-(2-(4-Bromo-2-nitrophenoxy)-2-dimethyl acyloxymethyl)-5-fluorouracil | A549 (Lung Cancer) | Promising antitumor activity | N/A | evitachem.com |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Leukemia (MOLT-4, SR) | Highest level of antimitotic activity | 1.57/13.3 | nih.gov |
| Colon Cancer (SW-620) | ||||
| CNS Cancer (SF-539) | ||||
| Melanoma (SK-MEL-5) | ||||
| Gastric Cancer (AGS) | ||||
| Breast Cancer (MCF-7, MDA-MB-231) |
Modulation of Enzyme Activity (e.g., Enzyme Inhibition Assays)
The azetidine scaffold has been incorporated into molecules designed to modulate enzyme activity. For example, AS-3201, a potent aldose reductase inhibitor, features a 4-bromo-2-substituted benzene (B151609) ring, highlighting the potential of this structural motif in designing enzyme inhibitors. evitachem.com While not a direct study of this compound, it points to the relevance of its core structure in enzyme modulation.
Receptor Binding Studies and Functional Assays (e.g., Dopamine (B1211576) Receptor Antagonism)
Dopamine antagonists are a class of drugs that block dopamine receptors, and they are used to treat a variety of conditions, including schizophrenia and bipolar disorder. wikipedia.org The dopamine D2 receptor is a particularly well-validated target for antipsychotic drugs. nih.gov While there are no direct receptor binding studies available for this compound, the broader class of azetidine derivatives has been investigated for their effects on neurotransmitter receptors.
For instance, a novel and highly selective D2 dopamine receptor antagonist, ML321, which lacks a positively charged amine group typical of other monoaminergic ligands, has been developed. nih.gov This compound demonstrated potent inhibition of the D2 receptor and, to a lesser extent, the D3 receptor, with excellent selectivity over 168 other GPCRs. nih.gov This suggests that novel chemical scaffolds, potentially including azetidine derivatives, can lead to highly selective receptor antagonists.
Antioxidant Activity in Cell-Free or Cellular Systems
The antioxidant potential of bromophenols, which share a structural feature with this compound, has been investigated. tubitak.gov.tr Studies on benzylic acid-derived bromophenols have shown them to be effective scavengers of DPPH and ABTS radicals, indicating their antioxidant capacity. tubitak.gov.tr
Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. nih.gov Several of these compounds exhibited antioxidant activity higher than that of ascorbic acid. nih.gov While these studies are on related structures, they suggest that the substituted phenoxy moiety in this compound could contribute to antioxidant properties.
Anti-inflammatory Activity in in vitro Models
To assess the anti-inflammatory potential of a compound such as this compound, a variety of in vitro models are utilized. These assays provide initial insights into the compound's ability to counteract inflammatory processes at a cellular level.
Commonly employed methods include the bovine serum albumin (BSA) denaturation assay and the human red blood cell (HRBC) membrane stabilization assay. researchgate.net The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of BSA is a measure of its anti-inflammatory activity. Similarly, the stabilization of the HRBC membrane is indicative of anti-inflammatory potential, as the lysis of these membranes releases pro-inflammatory mediators. researchgate.netresearchgate.net
For instance, in studies of other novel compounds, significant inhibition of protein denaturation and stabilization of red blood cell membranes have been observed, often in a concentration-dependent manner. researchgate.net These results are typically compared to a standard anti-inflammatory drug, such as diclofenac. researchgate.net
Hypothetical In Vitro Anti-inflammatory Activity Data for a Novel Compound
| Assay | Concentration (µg/mL) | % Inhibition / % Protection |
|---|---|---|
| Bovine Serum Albumin Denaturation | 100 | 45.2% |
| 250 | 68.9% | |
| 500 | 85.1% | |
| HRBC Membrane Stabilization | 100 | 52.7% |
| 250 | 75.4% | |
| 500 | 90.3% |
Mechanistic Investigations at the Molecular and Cellular Level
Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. Mechanistic studies aim to identify the specific molecular targets and cellular pathways modulated by the compound.
A key step in understanding a compound's mechanism of action is the identification of its molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pinpoint the proteins or enzymes with which the compound interacts. For example, some anti-inflammatory compounds have been found to target the bromodomain and extra-terminal domain (BET) family of proteins, which are key regulators of gene transcription. acs.org Once a potential target is identified, validation studies are necessary to confirm that modulation of this target is responsible for the observed biological effects. This can involve techniques like genetic knockdown or knockout of the target protein to see if it abolishes the compound's activity. acs.org
Inflammation is a complex process involving numerous signaling pathways. Investigating a compound's effect on these pathways can provide a deeper understanding of its anti-inflammatory mechanism. A critical pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes. nih.gov Studies often examine a compound's ability to inhibit the activation and nuclear translocation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Furthermore, the impact on downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) is frequently assessed. nih.govnih.gov
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. mans.edu.eg By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features required for potency and selectivity. nih.govnih.gov For example, SAR studies on other classes of compounds have revealed that the presence and position of certain substituents, such as electron-donating or electron-withdrawing groups, can significantly impact their anti-inflammatory effects. nih.gov This information is invaluable for optimizing the lead compound to enhance its desired properties and minimize off-target effects.
Hypothetical SAR Data for a Series of Analogs
| Compound | R1 Group | R2 Group | IC50 (µM) for COX-2 Inhibition |
|---|---|---|---|
| Parent Compound | Br | NO2 | 15.2 |
| Analog 1 | Cl | NO2 | 20.5 |
| Analog 2 | Br | NH2 | 5.8 |
| Analog 3 | H | NO2 | 35.1 |
In vivo Efficacy Studies in Animal Models (if applicable)
To evaluate the in vivo anti-inflammatory efficacy of a compound, researchers utilize well-established animal models of inflammation. A classic example is the carrageenan-induced paw edema model in rats or mice. nih.gov In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The administration of a test compound prior to carrageenan injection allows for the assessment of its ability to reduce this swelling, providing a quantitative measure of its anti-inflammatory activity in vivo. nih.govresearchgate.net The effects are often compared to those of a known anti-inflammatory drug.
Evaluation of Bioavailability and Distribution of this compound in Animal Models
As of the current available scientific literature, no studies detailing the bioavailability and distribution of this compound in animal models have been published. Comprehensive searches of established scientific databases and research repositories have not yielded any data on the pharmacokinetic profile of this specific compound in preclinical in vivo systems.
Consequently, information regarding key parameters such as plasma concentration-time profiles, maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the curve (AUC), and tissue distribution in various organs following administration to animal models is not available. The scientific community has not yet reported on the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
Therefore, a detailed analysis and the creation of data tables concerning its bioavailability and distribution in animal models cannot be provided at this time. Further research is required to elucidate the pharmacokinetic properties of this compound.
Applications in Chemical Biology and Advanced Materials
Development as Chemical Probes for Biological Research
The development of chemical probes is essential for interrogating complex biological processes. The structure of 3-(4-Bromo-2-nitrophenoxy)azetidine provides a foundation for creating such tools. The azetidine (B1206935) moiety, particularly when incorporated into larger structures like peptides, can be functionalized for specific purposes. nih.gov For instance, azetidine-containing macrocycles have been successfully modified to include reporter tags such as dyes and biotin. researchgate.netnih.gov
This adaptability stems from the ability to perform chemical modifications on the azetidine nitrogen. This allows for the attachment of functional groups that can interact with or signal the presence of biological targets. The bromo- and nitro-substituted phenoxy portion of the molecule can also be used to modulate the compound's electronic properties and binding interactions, making it a customizable scaffold for probe development.
Use as Building Blocks in Complex Molecule Synthesis (e.g., natural product synthesis, drug analogs)
Azetidines are recognized as important four-membered heterocycles in organic synthesis and medicinal chemistry. rsc.org Their significance is largely due to the ring strain (approximately 25.4 kcal/mol), which allows for unique reactivity while being more stable and easier to handle than related aziridines. rsc.orgrsc.org This characteristic makes this compound an attractive building block for constructing more intricate molecular frameworks.
The compound serves as a precursor for a variety of fused, bridged, and spirocyclic ring systems. nih.gov The azetidine ring itself is a privileged motif found in numerous bioactive molecules and natural products. rsc.orgrsc.orgresearchgate.net The presence of the 4-bromo and 2-nitro groups on the phenyl ring provides orthogonal handles for further synthetic transformations, such as cross-coupling reactions at the bromine site and reduction of the nitro group to an amine, which can then be further functionalized. This multi-functional nature allows for the divergent synthesis of complex molecule libraries for drug discovery and natural product analogue synthesis.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Structure | Application |
|---|---|---|---|
| Azetidine N-H | Acylation, Sulfonylation, Alkylation | N-Functionalized azetidine | Introduction of diversity, attachment of probes |
| Bromo-substituent | Suzuki, Buchwald-Hartwig cross-coupling | Bi-aryl or N-aryl linkage | Building complex scaffolds |
Integration into Macrocycles or Polymeric Structures (e.g., as chiral templates)
The incorporation of rigid, well-defined units into macrocycles and polymers is a key strategy for controlling their three-dimensional structure and properties. Azetidines have been successfully used as motifs in polymerization and as chiral templates in synthesis. rsc.orgrsc.org The 3-aminoazetidine subunit, a structurally related analogue, has been shown to be an effective turn-inducing element, facilitating the efficient cyclization of small peptides. researchgate.netnih.gov
The defined stereochemistry of a chiral this compound could therefore be used to guide the conformation of a macrocycle. Furthermore, azetidines can undergo cationic ring-opening polymerization (CROP) to form polyamines. utwente.nl This suggests that this compound could potentially be used as a monomer to create functional polymers, where the bromonitrophenoxy group provides a periodic side-chain functionality along the polymer backbone.
Potential as Energetic Materials (if applicable, based on theoretical studies)
The design of new energetic materials often focuses on creating molecules with a high density, a favorable oxygen balance, and a large heat of formation. mdpi.com Azetidine-based scaffolds have been investigated for this purpose, with 1,3,3-trinitroazetidine (B1241384) (TNAZ) being a well-known example of a powerful energetic material. nih.gov The interest in azetidines stems from their strained ring, which contributes to energy release upon decomposition. researchgate.net
The chemical structure of this compound contains a nitro group (-NO2), a critical functional group for energetic properties. Theoretical and computational studies are essential for predicting the performance and stability of potential energetic materials. mdpi.comscispace.comnih.gov By using computational methods, key detonation properties like velocity and pressure can be estimated. nih.gov The presence of the nitro group and the azetidine ring suggests that this compound could be a candidate for theoretical studies to evaluate its energetic potential. The high nitrogen content of the nitro group and the azetidine ring is a favorable characteristic for energetic compounds. ias.ac.in
Table 2: Comparison of Structural Features Relevant to Energetic Materials
| Compound Family | Key Structural Features | Contribution to Energetic Properties |
|---|---|---|
| Nitroaromatics | Multiple -NO2 groups on a benzene (B151609) ring | High oxygen balance, thermal stability |
| Nitroamines | -N-NO2 functionality | High energy, high density |
| Azetidines | Strained four-membered ring, N-heterocycle | Ring-strain energy release, high heat of formation |
| This compound | Azetidine ring, -NO2 group | Combination of ring-strain energy and nitro group contribution |
Future computational studies could clarify whether the energetic contribution of these groups in this compound is significant enough to classify it as a useful energetic material, potentially as a melt-castable explosive or a propellant plasticizer. nih.gov
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The advancement of 3-(4-Bromo-2-nitrophenoxy)azetidine from a laboratory curiosity to a viable scaffold for drug discovery hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies.
For the Azetidine (B1206935) Core: Traditional azetidine syntheses are often challenging. nih.gov Future efforts should focus on modern catalytic approaches. For instance, palladium(II)-catalyzed intramolecular C(sp³)–H amination presents a promising route for constructing the functionalized azetidine ring under relatively mild conditions. rsc.org Another innovative approach is the biocatalytic one-carbon ring expansion of corresponding aziridines, which can offer high enantioselectivity. acs.org
For the Nitroaromatic Moiety: Conventional nitration methods often employ harsh acidic conditions (e.g., nitric and sulfuric acid), posing significant environmental and safety concerns. nih.gov Sustainable alternatives should be explored. This includes the use of solid acid catalysts, microwave-assisted reactions, and ionic liquids, which can offer higher selectivity, recyclability, and non-corrosiveness. researchgate.net Green methods, such as using potassium peroxymonosulfate (Oxone) in water, provide an operationally simple and safe alternative for the synthesis of nitro-heteroaromatics from amino precursors. scribd.com Furthermore, direct reductive N-formylation of nitroarenes using CO2 as a sustainable C1 source represents a step-economical and environmentally friendly approach. acs.org
A comparative overview of traditional versus sustainable methods is presented below:
| Feature | Traditional Nitration | Sustainable/Green Nitration |
| Reagents | Concentrated H₂SO₄/HNO₃ | Solid acids, Oxone, CO₂, N₂O₅ |
| Solvents | Often requires organic solvents | Water, ionic liquids, or solvent-free |
| Conditions | Harsh, corrosive, high temperature | Mild conditions, microwave/ultrasound-assisted |
| Byproducts | Acidic waste, NOx gases | Recyclable catalysts, fewer hazardous byproducts |
| Safety | High risk of over-nitration, explosions | Inherently safer processes |
| Selectivity | Often poor regioselectivity | High regioselectivity, reduced side products |
This table provides a generalized comparison of synthetic approaches.
Exploration of Expanded Chemical Space through Diversification
The structural framework of this compound offers multiple points for chemical modification, allowing for a systematic exploration of the surrounding chemical space to optimize biological activity and physicochemical properties.
Azetidine Ring Modifications: The strained four-membered ring can be a template for creating more complex architectures. rsc.org Controlled ring-expansion reactions can transform the azetidine into larger, pharmacologically relevant heterocycles like pyrrolidines. nih.gov Additionally, the nitrogen atom of the azetidine ring provides a convenient handle for introducing a variety of substituents to modulate properties like solubility and cell permeability. researchgate.net
Aromatic Ring Functionalization: The bromo and nitro substituents on the phenyl ring are versatile functional groups for diversification.
Bromo Group: The bromine atom can be readily displaced via nucleophilic aromatic substitution or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of alkyl, aryl, or heteroaryl moieties.
Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. This transformation is critical as it can significantly alter the electronic properties and biological activity of the molecule.
These diversification strategies can generate extensive libraries of analogs for structure-activity relationship (SAR) studies, crucial for identifying lead compounds with improved potency and selectivity. nih.gov
Deeper Elucidation of Biological Mechanisms of Action
Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is paramount for their rational development as therapeutic agents.
Role of the Nitroaromatic Moiety: Nitroaromatic compounds are known to exert their biological effects, particularly antimicrobial and antiparasitic activities, through bioreduction. scielo.brresearchgate.net The nitro group can be reduced by cellular enzymes, such as nitroreductases, to form reactive intermediates like nitroso and hydroxylamine species, as well as superoxide radicals. svedbergopen.comnih.gov These reactive species can induce oxidative stress and covalently modify essential biomacromolecules like DNA, leading to cell death. scielo.brsvedbergopen.com Future research should investigate the specific nitroreductases involved and the downstream cellular consequences in relevant pathogens or cancer cells. It is also crucial to determine if the compound acts as a "subversive substrate," inhibiting key antioxidant enzymes like glutathione reductase, a known mechanism for some antiparasitic nitroaromatics. mdpi.com
Contribution of the Azetidine Scaffold: The azetidine ring is not merely a passive linker. Its rigid, three-dimensional structure can enforce a specific conformation that is optimal for binding to a biological target. nih.gov It can act as a bioisostere for other common motifs like piperazine, often improving properties such as aqueous solubility and metabolic stability. researchgate.net Studies should aim to identify the specific protein targets with which the azetidine moiety interacts.
Advanced Computational Design for Targeted Applications
In silico methods are indispensable for accelerating the drug discovery process by predicting the properties and activities of novel compounds, thereby guiding synthetic efforts toward the most promising candidates.
Predictive Modeling: Computational models can be developed to predict which molecular precursors will successfully react to form desired azetidine structures, saving significant time and resources compared to traditional trial-and-error experimentation. mit.edu For the derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) studies can be employed. These studies correlate variations in molecular structure with changes in biological activity to identify key physicochemical properties (e.g., hydrophobicity, electronic properties) that govern efficacy. scielo.br
Target Identification and Molecular Docking: If a biological target is known or hypothesized, molecular docking simulations can predict the binding mode and affinity of the compound and its analogs within the target's active site. This information can reveal key interactions, such as hydrogen bonds or halogen bonds, and guide the design of new derivatives with enhanced potency. Such in silico studies have been successfully applied to other azetidine-based inhibitors. researchgate.net This computational approach is crucial for optimizing lead compounds and understanding their mechanism of action at a molecular level.
Synergistic Approaches with Other Therapeutic Modalities (e.g., PROTAC linkers)
The unique structural features of this compound make it an attractive candidate for integration into advanced therapeutic platforms, such as Proteolysis Targeting Chimeras (PROTACs).
Azetidine as a PROTAC Linker: PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.govbroadpharm.com The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy. nih.gov Saturated heterocycles, including azetidines, are increasingly being incorporated into PROTAC linkers. nih.gov The rigid nature of the azetidine ring can help to optimize the spatial orientation of the two ligands, facilitating the formation of a stable and productive ternary complex (Target:PROTAC:E3 Ligase). Azetidine-based linkers, such as Azetidine-3-carboxylic acid and Methyl 1-Boc-azetidine-3-carboxylate, are already utilized in the synthesis of PROTACs. medchemexpress.commedchemexpress.com The 3-phenoxyazetidine scaffold could be readily adapted for this purpose, with one end attached to a warhead and the other to an E3 ligase ligand.
Synergistic Drug Combinations: The biological activity of nitroaromatic compounds could potentially be enhanced through combination therapy. Combining a nitroaromatic agent with a compound that inhibits DNA repair mechanisms, for example, could lead to a synergistic anticancer effect. Research has shown that synergistic drug combinations are often more specific to a particular cellular context, which can lead to improved therapeutic selectivity and a better side-effect profile. nih.gov Future studies could explore combinations of this compound derivatives with other established therapeutic agents to identify synergistic interactions.
Q & A
Q. What challenges arise in optimizing cyclization steps during azetidine derivative synthesis?
- Methodological Answer : Competing pyrrolidine formation (via over-alkylation) must be minimized. Substituent electronic effects (e.g., electron-donating groups like -OMe) can suppress cyclization, as observed in failed 4-methoxy derivative reactions. Optimizing stoichiometry and using templating agents (e.g., metal ions) improves azetidine yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
